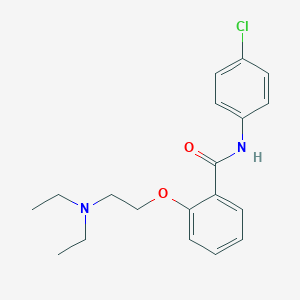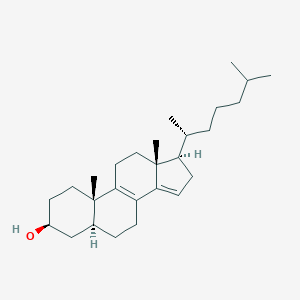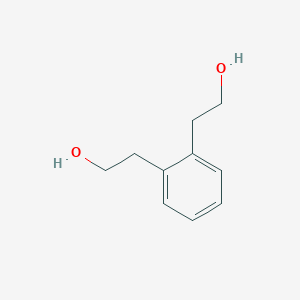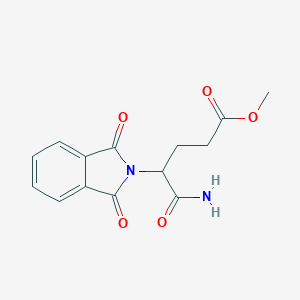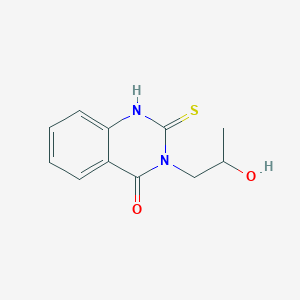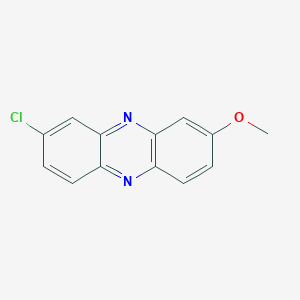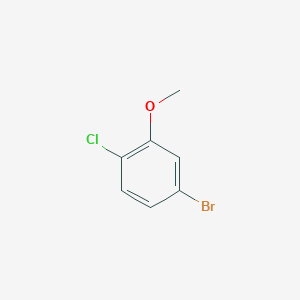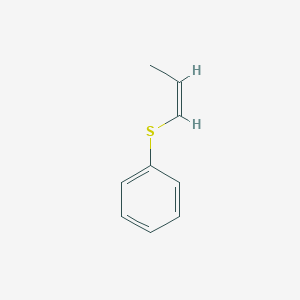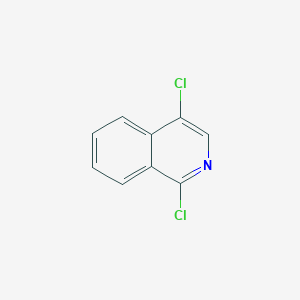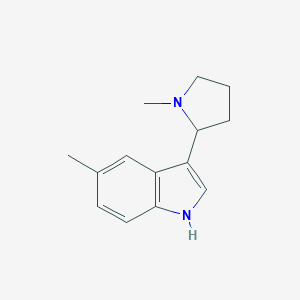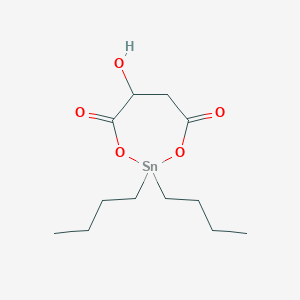
DIBUTYL TIN MALATE
Übersicht
Beschreibung
DIBUTYL TIN MALATE is an organotin compound with the chemical formula C12H20O4Sn It is a derivative of malic acid and dibutyltin, and it is known for its applications in various fields, including polymer chemistry and industrial catalysis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DIBUTYL TIN MALATE can be synthesized through the reaction of dibutyltin oxide with maleic acid. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
On an industrial scale, dibutyltin malate is produced by reacting dibutyltin oxide with maleic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting compound is then subjected to purification processes to remove any impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
DIBUTYL TIN MALATE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dibutyltin oxide, while substitution reactions can produce various organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
DIBUTYL TIN MALATE has several scientific research applications, including:
Polymer Chemistry: It is used as an initiator in the ring-opening polymerization of ε-caprolactone to produce polycaprolactone, a biodegradable polymer.
Catalysis: It serves as a catalyst in various organic reactions, including esterification and transesterification.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industrial Applications: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Wirkmechanismus
The mechanism of action of dibutyltin malate in polymerization reactions involves the coordination-insertion mechanism. In this process, the tin atom coordinates with the monomer, facilitating its insertion into the growing polymer chain. This mechanism is supported by proton-nuclear magnetic resonance spectroscopy studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in various reactions.
Dibutyltin oxide: Used in the synthesis of other organotin compounds and as a catalyst.
Dibutyltin diacetate: Employed in organic synthesis as a reagent and catalyst.
Uniqueness
DIBUTYL TIN MALATE is unique due to its specific structure and reactivity
Eigenschaften
IUPAC Name |
2,2-dibutyl-5-hydroxy-1,3,2-dioxastannepane-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2C4H9.Sn/c5-2(4(8)9)1-3(6)7;2*1-3-4-2;/h2,5H,1H2,(H,6,7)(H,8,9);2*1,3-4H2,2H3;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSRTHRSSCWGGK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OC(=O)CC(C(=O)O1)O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15535-69-0 | |
| Record name | Stannane, dibutylmaloyloxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015535690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


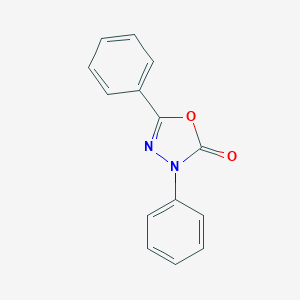
![n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B101530.png)
